molecular formula C7H12ClN5O4 B14656764 6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate CAS No. 52376-57-5

6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate

Cat. No.: B14656764
CAS No.: 52376-57-5
M. Wt: 265.65 g/mol
InChI Key: LQAXNKMPAACOLW-UHFFFAOYSA-N
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Description

6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate is a chemical compound with the molecular formula C7H12N5ClO4. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate typically involves the alkylation of a purine derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can lead to the formation of different oxidation states of the compound.

    Reduction: This reaction involves the gain of electrons, potentially converting the compound into a more reduced form.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can lead to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other purine derivatives and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, particularly those involving nucleic acids.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit or activate specific pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Methyladenine: A similar purine derivative with a methyl group at the 7th position.

    6-Amino-7-methylpurine: Another derivative with an amino group at the 6th position and a methyl group at the 7th position.

    7-Methylguanine: A guanine derivative with a methyl group at the 7th position.

Uniqueness

6-Amino-7,9-dimethyl-8,9-dihydro-7H-purin-3-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it valuable in research and industrial applications.

Properties

CAS No.

52376-57-5

Molecular Formula

C7H12ClN5O4

Molecular Weight

265.65 g/mol

IUPAC Name

7,9-dimethyl-8H-purin-3-ium-6-amine;perchlorate

InChI

InChI=1S/C7H11N5.ClHO4/c1-11-4-12(2)7-5(11)6(8)9-3-10-7;2-1(3,4)5/h3H,4H2,1-2H3,(H2,8,9,10);(H,2,3,4,5)

InChI Key

LQAXNKMPAACOLW-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2=C1C(=NC=[NH+]2)N)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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